molecular formula C11H13Cl2NO3 B5361109 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide

Cat. No.: B5361109
M. Wt: 278.13 g/mol
InChI Key: VASQDOVKXLCCIG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group and a hydroxyethyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide typically involves the reaction of 2,4-dichlorophenol with an appropriate haloacetate under the influence of a weak base and a catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis and acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis is often carried out using a one-pot method that combines condensation, hydrolysis, and acidolysis without the use of solvents. This method is advantageous as it improves the conversion rate and reduces the formation of byproducts, ensuring a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by mimicking natural auxins, leading to altered growth patterns. The compound binds to auxin receptors, triggering a cascade of cellular events that result in the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyethylamine: Another compound with a dichlorophenoxy group, used in various chemical applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly useful in various applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3/c1-7(11(16)14-4-5-15)17-10-3-2-8(12)6-9(10)13/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASQDOVKXLCCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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